molecular formula C12H16N4O B1532042 2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one CAS No. 2097976-31-1

2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one

Cat. No.: B1532042
CAS No.: 2097976-31-1
M. Wt: 232.28 g/mol
InChI Key: UOSHKWZECPUMFM-UHFFFAOYSA-N
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Description

2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one is a useful research compound. Its molecular formula is C12H16N4O and its molecular weight is 232.28 g/mol. The purity is usually 95%.
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Biological Activity

2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one (CAS Number: 2097976-31-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₆N₄O
  • Molecular Weight : 232.28 g/mol

Biological Activity Overview

The compound has been evaluated for various biological activities, including anticancer properties and enzyme inhibition. Its structure suggests potential interactions with biological targets due to the presence of amino and heterocyclic groups.

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of tetrahydropyrazino[1,2-b]indazole derivatives against cancer cell lines. For instance, a series of pyrazino[1,2-b]indazole analogs were synthesized and tested for their activity against breast cancer cell lines such as MCF-7 and MDA-MB-468.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic activity of various tetrahydropyrazino derivatives:

  • Compounds Tested : 26 analogs including those related to this compound.
  • Method : MTT assay was employed to determine the growth inhibitory concentration (GI50).
  • Findings : Certain compounds exhibited GI50 values below 10 µM against MDA-MB-468 cells, indicating significant potency compared to standard treatments like gefitinib. Notably, compounds with specific substituents showed enhanced selectivity and activity against these resistant cancer cells .
CompoundGI50 (µM)Cell LineSelectivity
1j6.57MDA-MB-468High
1c>3.74MDA-MB-468Moderate
Ref 19.6MCF-7Low

Enzyme Inhibition Studies

Another aspect of the biological activity involves enzyme inhibition. The compound's structure suggests it may interact with various enzymes involved in metabolic pathways.

Case Study: Enzyme Inhibition Profile

A study assessed the inhibition of specific enzymes by related compounds:

  • Target Enzymes : IspE and auxiliary enzymes (PK/LDH).
  • Results : The compound demonstrated moderate inhibition with IC50 values ranging from 34 µM to 199 µM depending on conditions and structural modifications .
CompoundIC50 (µM)Target Enzyme
Compound 134IspE
Compound 1>500PK/LDH

The mechanisms through which these compounds exert their effects are still under investigation. However, preliminary data suggest that:

  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Evidence indicates that certain tetrahydropyrazino derivatives can trigger apoptotic pathways in tumor cells.

Properties

IUPAC Name

2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c13-5-6-15-7-8-16-11(12(15)17)9-3-1-2-4-10(9)14-16/h7-8H,1-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSHKWZECPUMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN(C(=O)C3=C2C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one
Reactant of Route 2
2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one
Reactant of Route 3
2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one
Reactant of Route 4
2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one
Reactant of Route 5
2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one
Reactant of Route 6
Reactant of Route 6
2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one

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